molecular formula C8H14N2O B13583916 3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one

3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one

Cat. No.: B13583916
M. Wt: 154.21 g/mol
InChI Key: LQQNTPXRLLYUKK-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one is a heterocyclic organic compound with a piperazine ring substituted with a methyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method is the alkylation of 3-methylpiperazine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1-piperazinyl)-2-Propen-1-one: Similar structure but lacks the methyl group.

    3-Methylpiperazine: Lacks the prop-2-en-1-yl group.

    Allylpiperazine: Lacks the methyl group.

Uniqueness

3-Methyl-1-(prop-2-en-1-yl)piperazin-2-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups on the piperazine ring. This dual substitution can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-1-prop-2-enylpiperazin-2-one

InChI

InChI=1S/C8H14N2O/c1-3-5-10-6-4-9-7(2)8(10)11/h3,7,9H,1,4-6H2,2H3

InChI Key

LQQNTPXRLLYUKK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1)CC=C

Origin of Product

United States

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